Benzo[c]thiophen-1(3H)-one
Overview
Description
Synthesis Analysis
An efficient synthesis of thiophenes and benzo[b]thiophenes has been developed from bromoenynes and o-alkynylbromobenzene derivatives through a one-pot procedure involving Pd-catalyzed C-S bond formation followed by heterocyclization reaction. This method allows for in situ functionalization, expanding the potential of this methodology for preparing highly substituted sulfur heterocycles (Guilarte et al., 2011).
Molecular Structure Analysis
The structure and properties of benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene homologues, have been characterized. These compounds exhibit planar molecular structures and are packed in a herringbone arrangement. Their structural integrity is crucial for their physicochemical properties, as elucidated through single-crystal X-ray analysis and cyclic voltammetry (Takimiya et al., 2005).
Chemical Reactions and Properties
The reactivity and synthesis of benzo[c]thiophen derivatives have been extensively studied. For instance, 1H-benzo[c]thio- and 1H-benzo[c]selenophen-2-ium tetrafluoroborates have been synthesized, providing insight into their electronic structures and electrochemical behavior. These compounds exhibit unique reactivity patterns, making them valuable for further chemical transformations (Nagahora et al., 2017).
Physical Properties Analysis
The synthesis and characterization of benzo[b]thiophene substituted 1,3,4‑oxadiazole derivatives have demonstrated significant thermal stability and solvatochromism, indicative of their unique optical properties. These compounds exhibit high thermal stability, making them potential candidates for organic light-emitting devices and optoelectronic applications (Najare et al., 2018).
Chemical Properties Analysis
The chemical properties of benzo[c]thiophen-1(3H)-one derivatives are varied and complex. For instance, the palladium-catalyzed C(sp3)-H arylation of Benzo[b]thiophen-3(2H)-one 1,1-Dioxide demonstrates the compound's reactivity and potential for creating structurally diverse molecules, serving as a testament to the chemical versatility of benzo[c]thiophen-1(3H)-one derivatives (Liu et al., 2019).
Scientific Research Applications
Synthesis of Spiroheterocycles : Benzo[b]thiophen-3(2H)-one 1,1-dioxide has been utilized in the synthesis of new heterocyclic systems like 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], with proposed mechanisms for cyclization (Cekavicus et al., 2008).
Reactions and Derivatives : Benzo[b]thiophene-2(3H)one has shown various reactions leading to alkylation and ring-opening products. It reacts with HMPA (hexamethylphosphorictriamide) to yield 2-dimethylaminobenzo[b]thiophene and other derivatives (Vesterager et al., 1973).
Biological Activities of Derivatives : Benzo[b]thiophene derivatives have been found to possess a wide spectrum of pharmacological properties. New derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles exhibit potent antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).
Transition-Metal-Free Annulation : The compound benzo[b]thiophen-3-ylacetonitriles has been used in the transition-metal-free annulation of nitroarenes, producing benzothieno[2,3-b]quinolines (Nowacki & Wojciechowski, 2017).
Antibiotic Resistance Inhibition : Benzo[b]thiophene-2-ylboronic acid has been studied for its ability to inhibit class C beta-lactamase AmpC, enhancing the effectiveness of beta-lactam antibiotics against resistant bacteria (Venturelli et al., 2007).
Catalytic Arylation : Palladium-catalyzed C(sp3)-H arylation of benzo[b]thiophen-3(2H)-one 1,1-dioxide has been developed as an effective synthesis method for 2-phenylbenzo[b]thiophen-3(2H)-one 1,1-dioxide, showcasing its utility in catalysis (Liu et al., 2019).
Dye Synthesis : It has been used in the synthesis of various disperse dyes, showing potential in the textile industry (Bhatti & Seshadri, 2004).
Photoelectric Materials : Benzo[b]thiophene derivatives are utilized in the production of organic photoelectric materials and organic semiconductors due to their specific properties (Duc, 2020).
Future Directions
properties
IUPAC Name |
3H-2-benzothiophen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSBUSDEHNCUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355890 | |
Record name | Benzo[c]thiophen-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c]thiophen-1(3H)-one | |
CAS RN |
1194-57-6 | |
Record name | Benzo[c]thiophen-1(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[c]thiophen-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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